6-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Overview
Description
6-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic compound with a molecular formula of C28H29N3O3S and a molecular weight of 487.6132 . This compound is characterized by its unique tricyclic structure, which includes a piperazine ring substituted with a diphenylmethyl group and a sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
6-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to exhibit a wide range of biological activities such as antiviral, antipsychotic, and antimicrobial effects .
Mode of Action
It’s worth noting that piperazine derivatives, which are structurally similar, have been known to act as dopamine and serotonin antagonists .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that this compound may interact with the dopaminergic and serotonergic pathways .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential antiviral, antipsychotic, and antimicrobial effects .
Preparation Methods
The synthesis of 6-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[631The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar compounds to 6-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one include:
6-[4-(Diphenylmethyl)-1-piperazinyl]-N4-[3-(1H-imidazol-1-yl)propyl]-4,5-pyrimidinediamine: This compound shares a similar piperazine ring structure but differs in its additional functional groups.
4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives: These compounds also contain a piperazine ring and are studied for their antiviral properties.
The uniqueness of this compound lies in its tricyclic structure and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c32-26-12-11-23-19-25(20-24-13-14-31(26)28(23)24)35(33,34)30-17-15-29(16-18-30)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,19-20,27H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIQYSBDQNXDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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